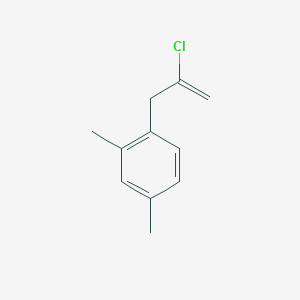

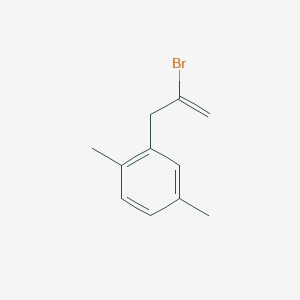

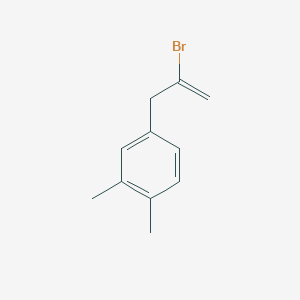

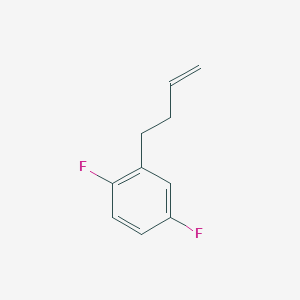

2-Chloro-4-(3,5-dimethylphenyl)-1-butene

Overview

Description

2-Chloro-4-(3,5-dimethylphenyl)-1-butene (2-C4-DMPB) is a chemical compound used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity odor and a boiling point of 104-105 °C. 2-C4-DMPB has been studied for its potential use in a variety of applications including drug synthesis, chemical reactions, and biochemistry.

Scientific Research Applications

Ethylene Dimerization and Alphabutol Technology

The ethylene dimerization process, particularly using Alphabutol technology, has been a significant focus in the production of Butene-1, an essential co-monomer in manufacturing high-density and linear low-density polyethylene. Research emphasizes enhancing Butene-1 selectivity from ethylene using various catalysts and improving operational processes to minimize fouling issues, a problem not yet adequately addressed in literature. This technological advancement aims at optimizing the ethylene dimerization route to increase Butene-1 selectivity, operational efficiency, and heat exchanger run time while reducing maintenance (Hamoud Alenezi, Z. Manan, D. N. A. Zaidel, 2019).

Gas Separations Using Ionic Liquid Membranes

Supported ionic liquid membranes (SILMs) demonstrate superior performance over traditional polymers in gas separations, including CO2/N2 and CO2/CH4, under continuous flow conditions. The literature suggests a need to establish benchmarks and upper limits for SILM performance based on the physical chemistry of room temperature ionic liquids (RTILs). This analysis encourages future research to explore SILMs derived from RTILs with smaller molar volumes and the impact of facilitated transport on olefin/paraffin separations (P. Scovazzo, 2009).

Risk Assessment of Butadiene

A comprehensive review of butadiene and its metabolites reveals insights into its genotoxicity, metabolism, and impact on human cancer risk assessment. Studies comparing DNA and hemoglobin adducts highlight the significance of 3,4-epoxy-1,2-butanediol as a major electrophile, challenging previous underestimations of its role in butadiene toxicity. This research underscores the need for detailed analysis of butadiene's metabolites to accurately assess its carcinogenic potential (J. Swenberg, H. Koc, P. Upton, N. Georguieva, A. Ranasinghe, V. Walker, R. Henderson, 2001).

Environmental Impact of Chlorophenols from Municipal Solid Waste Incineration

Investigations into chlorophenols (CPs), primarily arising from Municipal Solid Waste Incineration (MSWI), highlight their role as precursors to dioxins in chemical processes. This review summarizes concentration values of CPs, their potential precursors, and their correlation with dioxins, proposing a unified pathway for dioxin formation from CPs. Understanding CPs' formation and degradation pathways is crucial for mitigating their environmental impact (Yaqi Peng, Jinghao Chen, Shengyong Lu, Jianxin Huang, Mengmei Zhang, Alfons Buekens, Xiaodong Li, Jianhua Yan, 2016).

Heterogeneous Catalysts for Ethylene Conversion

The scarcity of propylene and C4 products has driven the development of on-purpose technologies for light olefins conversion, with a particular interest in converting ethylene to value-added chemicals. This review comprehensively covers heterogeneous catalysts for ethylene's gas-phase conversion, emphasizing catalytic performances, mechanisms, and the potential for emerging technologies to produce propylene and butylenes, indicating a promising avenue for chemical production optimization (M. Ghashghaee, 2018).

properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGZBMOXZAQTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251468 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3,5-dimethylphenyl)-1-butene | |

CAS RN |

951892-25-4 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.